molecular formula C12H22N2O2 B2724592 Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate CAS No. 847795-98-6

Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate

Cat. No.: B2724592
CAS No.: 847795-98-6
M. Wt: 226.32
InChI Key: HHYUNZXSGVNMOY-MYJAWHEDSA-N
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Description

Tert-butyl (8-syn)-3-azabicyclo[321]oct-8-ylcarbamate is a chemical compound with the molecular formula C12H22N2O2 It is a bicyclic compound that contains a tert-butyl group and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate typically involves the reaction of a bicyclic amine with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: Bicyclic amine and tert-butyl chloroformate.

    Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a low to moderate range (0-25°C) to control the reaction rate.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Raw Material Handling: Ensuring the availability and quality of starting materials.

    Reaction Optimization: Scaling up the reaction while maintaining optimal conditions for yield and purity.

    Purification and Quality Control: Implementing efficient purification methods and rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Various nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen atoms.

    Substitution: Formation of substituted carbamates with different functional groups.

Scientific Research Applications

Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate: A closely related compound with a similar structure.

    Tert-butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate: Another similar compound with slight variations in the functional groups.

Uniqueness

Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

IUPAC Name

tert-butyl N-[(1R,5S)-3-azabicyclo[3.2.1]octan-8-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-8-4-5-9(10)7-13-6-8/h8-10,13H,4-7H2,1-3H3,(H,14,15)/t8-,9+,10?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYUNZXSGVNMOY-ULKQDVFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CCC1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1[C@@H]2CC[C@H]1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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